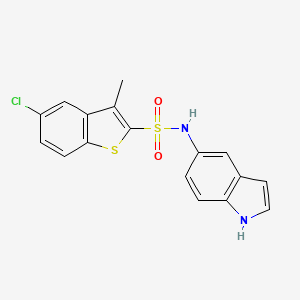

5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S2/c1-10-14-9-12(18)2-5-16(14)23-17(10)24(21,22)20-13-3-4-15-11(8-13)6-7-19-15/h2-9,19-20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANPADKZUKFRKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the indole and benzothiophene moieties. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The benzothiophene moiety can be synthesized through the cyclization of a suitable precursor, such as a 2-mercaptobenzothiophene derivative . The final step involves the sulfonation of the benzothiophene moiety and subsequent coupling with the indole derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide can undergo various chemical reactions, including:

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indole or benzothiophene derivatives.

Scientific Research Applications

Unfortunately, the search results provided do not offer a detailed article that focuses solely on the applications of "5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide," including comprehensive data tables and well-documented case studies. However, the search results do provide some information regarding the compound and its potential applications:

Basic Information:

- Chemical Identification The compound is also known as this compound . Its molecular formula is C17H13ClN2O2S2, and its molecular weight is 376.88 .

Related Compounds and Potential Applications:

- Colorectal Cancer Treatment A study has shown that a related compound, referred to as "5", enhances anti-PD-1 antibody therapy for colon cancer in mice by upregulating PD-L1 expression and inhibiting angiogenesis . This suggests potential applications in colorectal cancer treatment .

- Sulphonamide Derivatives Sulphonamide derivatives, including compounds similar to the target compound, have been investigated for the manufacture of medicaments for the prophylaxis and/or treatment of disorders of food ingestion .

- Factor Xa Inhibitors Research on 3-chloroindole-7-yl-based compounds shows that the indole group can interact with Gly218, while a 3-methyl or 3-chloro substituent interacts with Tyr228 . This suggests potential applications as Factor Xa inhibitors .

- Antiviral Agents N-heterocycles, including thiazolidinone and thiadiazole derivatives, have demonstrated antiviral activity . Although not a direct application of the title compound, this highlights the potential for related compounds as antiviral agents .

Mechanism of Action

The mechanism of action of 5-chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, which are involved in disease progression .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

*Calculated molecular formula: C₁₇H₁₂ClN₃O₂S₂.

Key Structural Differences and Pharmacological Implications

This substitution may alter binding kinetics and efficacy . E-6801 and E-6837 share the 3-(2-(dimethylamino)ethyl)-1H-indol-5-yl moiety but differ in their core sulfonamide scaffolds (imidazothiazole vs. naphthalene). These variations correlate with divergent cAMP responses: E-6801 exhibits stronger partial agonism (Emax: 120%) than E-6837 (Emax: 23%) .

Receptor Efficacy Profiles :

- SB-271046 and Ro 04-6790 act as inverse agonists, suppressing basal cAMP levels (pA2: 8.76 and 7.89, respectively). In contrast, E-6801 and E-6837 are partial agonists, enhancing cAMP production in the presence of forskolin . The target compound ’s indole substituent may confer intermediate efficacy, but experimental validation is required.

Biological Activity: SB-271046 demonstrates cognitive-enhancing effects in rodent models, attributed to its inverse agonism . E-6801 improves memory retention in the Morris water maze, aligning with its partial agonism .

Biological Activity

5-Chloro-N-(1H-indol-5-yl)-3-methyl-1-benzothiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antibacterial and antiproliferative contexts. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C17H13ClN2O2S2

- CAS Number : 710945-72-5

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA). The minimal inhibitory concentration (MIC) values indicate the potency of the compound in inhibiting bacterial growth.

Table 1: Antibacterial Activity of this compound

| Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| MRSA USA300 Lac * lux | < 16 | Oxacillin | 1 |

| MSSA ATCC6538 | 32 | Ciprofloxacin | 4 |

| MSSA HG003 | 32 | Ciprofloxacin | 4 |

The compound exhibited similar activity levels to other tested derivatives, with variations observed based on the position of substituents on the indole ring. For instance, a shift from a 5-chloro to a 6-chloro substitution showed an increase in activity against MRSA strains while MSSA activities remained stable .

Antiproliferative Effects

The antiproliferative effects of the compound have been evaluated against various cancer cell lines. Notably, it has shown significant inhibition of cell proliferation in vitro.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | GI50 (nM) | Reference Compound | GI50 (nM) |

|---|---|---|---|

| A549 (Lung Cancer) | 47 | Osimertinib | 8 |

| MCF7 (Breast Cancer) | <50 | Staurosporine | <50 |

| HeLa (Cervical Cancer) | <50 | Doxorubicin | <50 |

The compound demonstrated an impressive GI50 value, indicating its potential as a therapeutic agent against various cancers. The mechanism appears to involve apoptosis induction through caspase activation, specifically caspase-3 and caspase-8, suggesting a dual role in targeting both cancerous cells and bacterial pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl2.

- Halogen Bonding : The presence of chlorine may enhance binding affinity to target proteins through halogen bonding interactions, stabilizing the compound's conformation for better efficacy .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- A study conducted by researchers at a prominent university demonstrated that derivatives with similar structures exhibited enhanced activity against resistant bacterial strains, suggesting that modifications could lead to more effective treatments .

- Another investigation into its antiproliferative properties revealed that specific substitutions on the indole ring significantly affected the compound's efficacy against various cancer cell lines, emphasizing the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.